2-Amino-4-methyl-6-nitrophenol
Overview
Description
2-Amino-4-methyl-6-nitrophenol is an aromatic compound with a phenol group substituted with an amino group, a methyl group, and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-6-nitrophenol typically involves nitration and amination reactions. One common method is the nitration of 4-methylphenol (p-cresol) followed by the reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to avoid over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through crystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Depending on the nucleophile, various substituted phenols can be formed.
Scientific Research Applications
2-Amino-4-methyl-6-nitrophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of hair dyes and other cosmetic products
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-6-nitrophenol involves its interaction with biological molecules through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting enzyme activity and cellular processes. The phenolic hydroxyl group can undergo oxidation-reduction reactions, influencing cellular redox states .
Comparison with Similar Compounds
- 2-Amino-3-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-2-nitrophenol
- 2-Amino-4-nitrophenol sulfate
Comparison: 2-Amino-4-methyl-6-nitrophenol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to other nitrophenols, it may exhibit different solubility, stability, and interaction with biological targets .
Biological Activity
2-Amino-4-methyl-6-nitrophenol (CAS Number: 6265-07-2) is an organic compound with significant interest in various fields, particularly in medicinal chemistry and industrial applications. Its structure consists of an amino group, a methyl group, and a nitro group attached to a phenolic framework, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential pharmaceutical applications.
- Molecular Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- Structure :
- The presence of the amino group allows for hydrogen bonding, while the nitro group can engage in electron-withdrawing interactions, influencing its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in medicinal chemistry.
Pathogen Type | Activity Observed |
---|---|
Bacteria | Inhibition of growth in E. coli and S. aureus |
Fungi | Effective against Candida albicans |
Antioxidant Activity
The compound has also been studied for its antioxidant properties , which are crucial for combating oxidative stress in biological systems. The phenolic hydroxyl group can undergo oxidation-reduction reactions, potentially contributing to its ability to scavenge free radicals.
The mechanism of action of this compound involves several biochemical interactions:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting enzyme activity.
- Electrostatic Interactions : The nitro group can participate in electrostatic interactions with charged biological targets.
- Redox Reactions : The phenolic hydroxyl group can act as an electron donor, influencing cellular redox states.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Study 2: Antioxidant Potential
In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related damage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Amino-3-nitrophenol | Amino at position 2, nitro at position 3 | Different solubility and stability |
2-Amino-5-nitrophenol | Amino at position 2, nitro at position 5 | Exhibits distinct biological activity |
4-Amino-3-nitrophenol | Amino at position 4; used in dye production | Potentially different reactivity |
Properties
IUPAC Name |
2-amino-4-methyl-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWIWEGQLDDWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211704 | |
Record name | 2-Amino-6-nitro-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-07-2 | |
Record name | 2-Amino-4-methyl-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6265-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-nitro-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-nitro-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-nitro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Nitro-4-methyl-6-amino-phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX839F48T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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